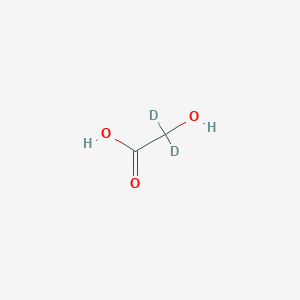

Glycolic acid-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-DICFDUPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Analysis of Glycolic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Glycolic acid-d2, a deuterated form of glycolic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide offers a structured presentation of quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic context and analytical workflows.

Core Chemical Properties

This compound, also known as 2,2-dideuterio-2-hydroxyacetic acid, is a stable isotope-labeled version of glycolic acid where two hydrogen atoms on the alpha-carbon have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry and NMR.

General and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂D₂O₃ | [1][2][3] |

| Molecular Weight | 78.06 g/mol | [1][4] |

| CAS Number | 75502-10-2 | |

| Appearance | White to off-white solid | |

| Melting Point | 79-81°C | |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly) | |

| Purity | ≥98% Chemical Purity, ≥98% atom D | |

| Storage | Store at room temperature, away from light and moisture. |

Spectroscopic and Chromatographic Data

The following table summarizes key identifiers and data points relevant to the analysis of this compound.

| Analytical Data | Identifier/Value | Source(s) |

| IUPAC Name | 2,2-dideuterio-2-hydroxyacetic acid | |

| Synonyms | This compound, Glycolic-2,2-d2 Acid, 2-Hydroxyacetic Acid-d2 | |

| InChI Key | AEMRFAOFKBGASW-DICFDUPASA-N | |

| SMILES | O=C(O)C([2H])(O)[2H] |

Metabolic and Signaling Context

Glycolic acid is a metabolite involved in several key metabolic pathways. This compound, being chemically identical in its reactivity, follows the same metabolic routes. Its primary role is in the glyoxylate and glycolate metabolism pathway. In humans, it is a precursor to oxalate, and elevated levels can be indicative of metabolic disorders such as primary hyperoxaluria type 1.

Below is a simplified representation of the metabolic pathway involving glycolic acid.

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound.

3.1.1. ¹H NMR Spectroscopy

-

Objective: To confirm the isotopic labeling and assess the chemical purity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Vortex the sample to ensure complete dissolution.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard 1D proton experiment (e.g., zg30).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 10-15 ppm.

-

-

Expected Spectrum: Due to the deuterium substitution at the C2 position, the characteristic singlet of the methylene protons in unlabeled glycolic acid will be absent or significantly reduced. The spectrum will primarily show the signal for the hydroxyl and carboxylic acid protons, the positions of which can be solvent-dependent.

3.1.2. ¹³C NMR Spectroscopy

-

Objective: To confirm the carbon skeleton and the presence of the deuterated carbon.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C and longer relaxation times.

-

Relaxation Delay (d1): 2-10 seconds.

-

-

Expected Spectrum: The spectrum will show two signals corresponding to the carbonyl carbon and the deuterated alpha-carbon. The signal for the C2 carbon will appear as a multiplet due to coupling with deuterium.

Mass Spectrometry (MS) coupled with Chromatography

Mass spectrometry is a highly sensitive technique for the quantification of this compound, often used in conjunction with a chromatographic separation method like HPLC or GC. The use of this compound as an internal standard is a common application.

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To quantify this compound in a complex matrix (e.g., biological fluids, cell culture media).

-

Sample Preparation:

-

Spike the sample with a known concentration of unlabeled Glycolic acid as an internal standard (or vice versa if quantifying the unlabeled analogue).

-

Perform a protein precipitation step if necessary (e.g., with cold acetonitrile).

-

Centrifuge to pellet the precipitate and transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM):

-

This compound: Monitor the transition from the deprotonated molecule [M-H]⁻ (m/z 77) to a characteristic fragment ion.

-

Glycolic acid (unlabeled): Monitor the transition from [M-H]⁻ (m/z 75) to its corresponding fragment.

-

-

-

Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purity assessment and quantification of this compound.

-

Objective: To determine the chemical purity of a this compound sample.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration within the linear range of the detector.

-

Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector.

-

Chromatographic Conditions:

-

Column: A suitable reverse-phase or ion-exchange column.

-

Mobile Phase: An isocratic or gradient elution using an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection:

-

UV detection at a low wavelength (e.g., 210 nm) for the carboxylic acid chromophore.

-

RI detection for universal detection.

-

-

-

Data Analysis: Purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a biological sample using this compound as an internal standard.

Conclusion

This compound is a crucial tool for researchers in various scientific disciplines. Its well-defined chemical and physical properties, combined with its utility as a stable isotope-labeled standard, enable accurate and reliable quantitative studies. The experimental protocols and workflows provided in this guide offer a solid foundation for the effective application of this compound in a laboratory setting. Adherence to these methodologies will facilitate high-quality data generation for metabolic research, drug development, and other advanced scientific investigations.

References

- 1. Glycolic Acid | Rupa Health [rupahealth.com]

- 2. Glycolate metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Glycolic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Glycolic acid-d2 (deuterated glycolic acid), a valuable isotopically labeled compound for tracer studies and as an internal standard in quantitative analyses. This document details potential synthesis pathways, purification protocols, and presents relevant data in a structured format to aid researchers in their experimental design and execution.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. While direct protocols for this specific isotopologue are not abundantly available in public literature, methodologies can be adapted from established procedures for the synthesis of deuterated carboxylic acids and other isotopically labeled compounds. The two most promising routes are the reduction of a deuterated precursor and the direct hydrogen-deuterium (H-D) exchange on the alpha-carbon of glycolic acid or its derivatives.

Synthesis via Reduction of Oxalic Acid-d2

One of the most direct conceptual routes to this compound is the reduction of commercially available or synthesized Oxalic acid-d2. This method ensures the specific incorporation of deuterium at the desired positions. The electrochemical reduction of oxalic acid to glycolic acid has been reported, and this process can be adapted using a deuterated starting material.[1][2]

Experimental Protocol: Electrochemical Reduction of Oxalic Acid-d2

-

Cell Assembly: A two-compartment electrochemical cell is assembled with a proton-exchange membrane (e.g., Nafion®) separating the anodic and cathodic chambers.

-

Cathode Preparation: A porous titanium dioxide (TiO2) catalyst on a titanium mesh or felt is utilized as the cathode.[1]

-

Anode: A platinum or iridium oxide-based electrode serves as the anode.

-

Electrolyte Preparation: A saturated solution of Oxalic acid-d2 in heavy water (D₂O) is prepared as the catholyte. The anolyte can be a dilute solution of a non-interfering acid (e.g., sulfuric acid) in H₂O.

-

Electrolysis: A constant current or potential is applied across the electrodes. The reduction of Oxalic acid-d2 occurs at the cathode to form this compound. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the catholyte is carefully removed. The this compound can be isolated and purified using the methods described in the purification section of this guide.

Logical Relationship: Synthesis of this compound via Reduction

Caption: Synthesis of this compound by reduction of Oxalic acid-d2.

Synthesis via Base-Catalyzed H-D Exchange

A more direct approach involves the hydrogen-deuterium exchange at the alpha-carbon of glycolic acid or its ester derivative. The protons on the carbon adjacent to a carbonyl group are acidic and can be exchanged for deuterium in the presence of a base and a deuterium source, such as heavy water (D₂O).

Experimental Protocol: Base-Catalyzed H-D Exchange of Methyl Glycolate

-

Esterification: Glycolic acid is first esterified to methyl glycolate to protect the carboxylic acid functionality and enhance solubility in organic solvents. This can be achieved by reacting glycolic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Deuteration Reaction: Methyl glycolate is dissolved in a suitable solvent (e.g., deuterated methanol, MeOD). A catalytic amount of a strong, non-nucleophilic base (e.g., sodium methoxide, NaOMe) is added to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the exchange. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the alpha-proton signal.

-

Quenching and Hydrolysis: Once the desired level of deuteration is achieved, the reaction is quenched by the addition of D₂O. The methyl ester is then hydrolyzed back to the carboxylic acid by adding an excess of D₂O and heating the mixture.

-

Isolation: The resulting this compound is isolated by removing the solvent under reduced pressure and further purified as described below.

Experimental Workflow: Base-Catalyzed H-D Exchange

Caption: Workflow for the synthesis of this compound via H-D exchange.

Purification of this compound

The purification of this compound is crucial to remove any unreacted starting materials, byproducts, and residual solvents. The following methods are commonly employed for the purification of glycolic acid and are directly applicable to its deuterated analogue.

Recrystallization

Recrystallization is an effective method for purifying solid this compound. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for the recrystallization of glycolic acid include water, acetone, and ethyl acetate.[3][4] A mixture of solvents can also be employed.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. The purified crystals are then dried under vacuum to remove any residual solvent.

Table 1: Recrystallization Solvents for Glycolic Acid

| Solvent | Suitability |

| Water | Good for highly polar impurities. |

| Acetone | Effective for a range of organic impurities. |

| Ethyl Acetate | A less polar option, useful for specific impurity profiles. |

| Ethanol | Can be used, often in combination with other solvents. |

Distillation

Distillation is a suitable method for purifying liquid this compound or for removing volatile impurities. Due to the tendency of glycolic acid to self-esterify at high temperatures, vacuum distillation or short-path distillation is preferred.

Experimental Protocol: Vacuum Distillation of this compound

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to a low pressure, and the flask is heated gently in an oil bath.

-

Fraction Collection: The fraction that distills at the expected boiling point of this compound under the applied pressure is collected in the receiving flask. A short-path distillation apparatus is particularly effective as it minimizes the residence time at high temperatures.

-

Purity Analysis: The purity of the distilled product should be assessed using analytical techniques such as HPLC or NMR spectroscopy.

Table 2: Distillation Parameters for Glycolic Acid

| Parameter | Value | Reference |

| Boiling Point (approx.) | 100 °C at 10 mmHg | General chemical data |

| Distillation Temperature | 120-190 °C | |

| Residence Time | < 5 minutes (short-path) |

Chromatography

Chromatographic techniques, such as ion-exchange and reversed-phase chromatography, offer high-resolution purification of this compound.

Experimental Protocol: Ion-Exchange Chromatography

-

Resin Selection: A strong anion-exchange resin is typically used for the purification of acidic compounds like glycolic acid.

-

Column Packing: The selected resin is packed into a chromatography column.

-

Sample Loading: The crude this compound, dissolved in a suitable buffer, is loaded onto the column.

-

Elution: The column is washed with the initial buffer to remove neutral and cationic impurities. The bound this compound is then eluted using a gradient of increasing salt concentration or a change in pH.

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the purified product. The fractions containing pure this compound are pooled, and the product is isolated, for example, by lyophilization or extraction.

Purification Workflow

Caption: General purification workflow for this compound.

Analytical Characterization

The purity and isotopic enrichment of the synthesized this compound should be confirmed using appropriate analytical techniques.

Table 3: Analytical Methods for this compound

| Technique | Purpose | Key Parameters | Reference |

| ¹H NMR | Confirm deuteration and assess purity | Disappearance of the α-CH₂ signal | General spectroscopic methods |

| ²H NMR | Confirm the presence and location of deuterium | Appearance of a signal corresponding to the α-CD₂ group | General spectroscopic methods |

| Mass Spectrometry | Determine isotopic enrichment and molecular weight | Molecular ion peak corresponding to the deuterated mass | |

| HPLC | Assess chemical purity | Retention time matching that of a glycolic acid standard |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols based on the specific requirements of their experiments and available laboratory resources. All procedures should be conducted with appropriate safety precautions.

References

- 1. Electrochemical Production of Glycolic Acid from Oxalic Acid Using a Polymer Electrolyte Alcohol Electrosynthesis Cell Containing a Porous TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102964240A - Preparation method of high-purity glycolic acid crystals - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Metabolic Pathways of Glycolic Acid in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolic acid, the smallest α-hydroxy acid, is a key metabolite in various cellular processes across different organisms. While extensively studied in the context of photorespiration in plants, its roles in mammalian cells, particularly in pathological states like cancer and neurological disorders, are increasingly being recognized. This technical guide provides a comprehensive overview of the metabolic pathways involving glycolic acid in cellular models, focusing on quantitative data, detailed experimental protocols, and the interplay with crucial signaling networks.

Core Metabolic Pathways

Glycolic acid metabolism is intricately linked to central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the glyoxylate cycle. The primary pathways for glycolic acid synthesis and catabolism in mammalian cells are summarized below.

Glycolic Acid Synthesis

In mammalian cells, glycolic acid can be produced from several precursors:

-

From Glycine: A significant portion of endogenous glycolic acid is derived from the metabolism of amino acids like glycine and hydroxyproline.

-

From Ethylene Glycol: In cases of poisoning, the metabolism of ethylene glycol leads to the production of large amounts of glycolic acid, contributing to severe metabolic acidosis.

Glycolic Acid Catabolism

Once formed, glycolic acid can be metabolized through several enzymatic reactions:

-

Oxidation to Glyoxylate: The primary catabolic route for glycolic acid is its oxidation to glyoxylate. This reaction is catalyzed by glycolate oxidase (GOX) in peroxisomes or by lactate dehydrogenase (LDH) in the cytoplasm.

-

Conversion of Glyoxylate: Glyoxylate is a highly reactive molecule and can be further metabolized into:

-

Oxalate: A significant portion of glyoxylate is oxidized to oxalate, a key contributor to the formation of kidney stones.[1]

-

Glycine: Through the action of aminotransferases.

-

Glycolate: Glyoxylate can be reduced back to glycolate.

-

The following diagram illustrates the central metabolic pathways of glycolic acid.

Quantitative Data on Glycolic Acid Metabolism

Understanding the quantitative aspects of glycolic acid metabolism is crucial for elucidating its role in cellular physiology and pathology. The following tables summarize key quantitative data from various cellular models.

| Cell Line | Intracellular Glycolic Acid (µM) | Intracellular Glyoxylate (µM) | Reference |

| HepG2 | ~10-20 | ~1-2 | --INVALID-LINK-- |

| Primary Neurons | Varies with conditions | Not reported | --INVALID-LINK-- |

| Enzyme | Substrate | Cell Model | Km | Vmax | Reference |

| Glycolate Oxidase | Glycolic Acid | Plant | 3.8 x 10⁻⁴ M | - | --INVALID-LINK-- |

| Lactate Dehydrogenase | Glyoxylic Acid | Bovine Heart | 2.6 x 10⁻⁵ M | - | --INVALID-LINK-- |

| Lactate Dehydrogenase | Pyruvate | Human Breast Cancer Cells (T47D) | 2.14 ± 0.03 mM | 27.6 ± 1.1 fmol·min⁻¹·cell⁻¹ | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study glycolic acid metabolism.

Quantification of Intracellular Glycolic Acid and Glyoxylic Acid by LC-MS/MS

This protocol describes a method for the sensitive and accurate quantification of glycolic acid and glyoxylic acid in cell culture samples.[2][3]

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a methanol/water solution.

-

Perform protein precipitation by adding two volumes of cold acetonitrile.[3]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% acetic acid) before injection.[3]

-

-

LC-MS/MS Analysis:

-

Use a suitable liquid chromatography system coupled to a tandem mass spectrometer.

-

Employ a column designed for the separation of polar organic acids, such as a pentafluorophenylpropyl (PFPP) column.

-

Develop a gradient elution method using mobile phases appropriate for the separation (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify glycolic acid and glyoxylic acid based on their parent and fragment ion masses.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of glycolic acid and glyoxylic acid.

-

Quantify the concentrations of the analytes in the samples by comparing their peak areas to the standard curve.

-

Measurement of Glycolate Oxidase (GOX) Activity

This spectrophotometric assay measures the activity of GOX by detecting the production of hydrogen peroxide.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 8.3).

-

Prepare a solution of the substrate, glycolic acid.

-

Prepare a solution of a chromogenic substrate that reacts with hydrogen peroxide in the presence of horseradish peroxidase (HRP), such as o-dianisidine.

-

Prepare an HRP solution.

-

-

Assay Procedure:

-

Prepare cell or tissue lysates.

-

In a microplate well or cuvette, combine the reaction buffer, chromogenic substrate, and HRP.

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding the glycolic acid solution.

-

Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance.

-

Use the molar extinction coefficient of the oxidized chromogen to convert the rate of absorbance change to the rate of hydrogen peroxide production, which is proportional to the GOX activity.

-

13C-Metabolic Flux Analysis (MFA)

This powerful technique allows for the quantitative determination of metabolic pathway fluxes by tracing the incorporation of a stable isotope-labeled substrate, such as 13C-glycolic acid, into downstream metabolites.

Workflow Diagram:

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a medium containing a known concentration of 13C-labeled glycolic acid.

-

Allow the cells to reach a metabolic steady state.

-

-

Metabolite Extraction and Analysis:

-

Harvest the cells and rapidly quench metabolism.

-

Extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS.

-

-

Flux Calculation:

-

Use specialized software to fit the measured isotopomer distributions to a metabolic network model.

-

The software calculates the metabolic fluxes that best explain the observed labeling patterns.

-

Interplay with Signaling Pathways

Glycolic acid metabolism does not occur in isolation but is intricately connected to major cellular signaling pathways that regulate cell growth, proliferation, and survival.

HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen conditions. There is emerging evidence that metabolites of glycolic acid can influence HIF-1α stability. Specifically, methylglyoxal, a reactive dicarbonyl compound, has been shown to stabilize HIF-1α by inhibiting the activity of prolyl 4-hydroxylase domain 2 (PHD2), an enzyme that targets HIF-1α for degradation. This suggests a potential link between conditions that increase glycolic acid metabolism and the activation of hypoxic signaling pathways, even under normoxic conditions.

mTOR and AMPK Signaling

The mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) pathways are central regulators of cellular metabolism and growth in response to nutrient and energy status. While direct interactions between glycolic acid and these pathways are not fully elucidated, several indirect connections exist:

-

Energy Status: Alterations in glycolic acid metabolism can impact the cellular energy state (ATP/ADP and AMP/ATP ratios), which is a primary regulator of AMPK activity.

-

Redox Balance: The conversion of glycolic acid to glyoxylate by LDH can influence the NAD+/NADH ratio, a critical determinant of cellular redox state that can modulate the activity of various signaling pathways.

-

Amino Acid Sensing: As a product of amino acid metabolism, fluctuations in glycolic acid levels may be linked to the amino acid sensing mechanisms that activate mTORC1.

Further research is needed to delineate the precise molecular mechanisms by which glycolic acid metabolism directly or indirectly modulates mTOR and AMPK signaling.

Conclusion

Glycolic acid is a metabolite positioned at the crossroads of several key metabolic and signaling pathways. Its metabolism has significant implications for cellular function in both physiological and pathological contexts. This technical guide provides a foundational understanding of the core pathways, quantitative aspects, and experimental approaches for studying glycolic acid metabolism. A deeper understanding of these intricate networks will be crucial for the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer and neurological disorders.

References

The Central Role of Glycolic Acid in Plant Photorespiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photorespiration is a metabolic pathway in C3 plants that begins with the oxygenation of ribulose-1,5-bisphosphate (RuBP) by the enzyme RuBisCO. This process, often considered wasteful as it releases previously fixed CO2, is intrinsically linked to photosynthesis and plays a crucial role in plant metabolism and stress responses. At the heart of this pathway lies glycolic acid, a two-carbon molecule whose production and subsequent metabolism drive the photorespiratory cycle. This technical guide provides an in-depth exploration of the role of glycolic acid in photorespiration, detailing the biochemical pathway, the enzymes involved, and the regulatory mechanisms that govern this critical process. Furthermore, this guide presents quantitative data on key photorespiratory intermediates and enzymes, outlines detailed experimental protocols for their study, and visualizes the intricate signaling and metabolic pathways using Graphviz diagrams. Understanding the nuances of glycolic acid metabolism in photorespiration is paramount for developing strategies to enhance photosynthetic efficiency and improve crop yields.

Introduction

Photorespiration, also known as the C2 cycle, is a light-dependent process in which O2 is consumed and CO2 is released.[1][2] It occurs in C3 plants when the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) binds with O2 instead of CO2.[2] This oxygenase activity of RuBisCO produces one molecule of 3-phosphoglycerate (3-PGA), which can enter the Calvin cycle, and one molecule of 2-phosphoglycolate (2-PG), a toxic two-carbon compound.[3][4] The primary role of the photorespiratory pathway is to salvage the carbon from 2-PG and convert it back into a useful metabolite, 3-PGA. Glycolic acid is the first stable intermediate of this salvage pathway and its metabolism is central to the entire process.

The photorespiratory pathway is a complex process that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion. This intricate trafficking of metabolites highlights the high degree of subcellular coordination required for its operation. While often viewed as a process that reduces the efficiency of photosynthesis, there is growing evidence that photorespiration plays a vital role in plant physiology, including nitrogen metabolism and stress signaling.

This guide will delve into the core of photorespiration by focusing on the pivotal role of glycolic acid. We will examine its synthesis, transport, and subsequent enzymatic conversions, providing a comprehensive overview for researchers in plant biology and related fields.

The Photorespiratory Pathway: A Journey from Glycolate

The conversion of the toxic 2-phosphoglycolate to the Calvin cycle intermediate 3-phosphoglycerate is a multi-step process. The initial and critical steps involve the formation and metabolism of glycolic acid.

Formation of Glycolic Acid in the Chloroplast

The photorespiratory pathway is initiated in the chloroplast when RuBisCO catalyzes the oxygenation of RuBP.

-

Step 1: Formation of 2-Phosphoglycolate (2-PG) : RuBisCO adds O2 to RuBP, yielding one molecule of 3-PGA and one molecule of 2-PG.

-

Step 2: Dephosphorylation of 2-PG : The 2-PG is rapidly dephosphorylated by the enzyme 2-phosphoglycolate phosphatase (PGLP) to produce glycolic acid (glycolate) . This step is crucial as 2-PG is a potent inhibitor of several Calvin cycle enzymes.

Glycolate Metabolism in the Peroxisome

Glycolate is then transported from the chloroplast to the peroxisome for further processing.

-

Step 3: Oxidation of Glycolate : In the peroxisome, glycolate oxidase (GOX) oxidizes glycolate to glyoxylate , using O2 as an electron acceptor and producing hydrogen peroxide (H2O2).

-

Step 4: Detoxification of Hydrogen Peroxide : The H2O2 produced is a reactive oxygen species (ROS) and is immediately detoxified into water and oxygen by the enzyme catalase .

-

Step 5: Transamination of Glyoxylate : Glyoxylate is then transaminated to the amino acid glycine . This reaction is catalyzed by two different aminotransferases: glutamate:glyoxylate aminotransferase (GGT) and serine:glyoxylate aminotransferase (SGT) .

Glycine Decarboxylation in the Mitochondrion

Glycine is transported from the peroxisome to the mitochondrion, where a key CO2-releasing step occurs.

-

Step 6: Glycine to Serine Conversion : Two molecules of glycine are converted to one molecule of the amino acid serine by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT) . This reaction releases one molecule of CO2 and one molecule of NH3.

Regeneration of 3-PGA

The newly synthesized serine is transported back to the peroxisome and then to the chloroplast to be converted back into 3-PGA, thus completing the cycle.

-

Step 7: Serine to Hydroxypyruvate : In the peroxisome, serine is converted to hydroxypyruvate by SGT.

-

Step 8: Hydroxypyruvate to Glycerate : Hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR) .

-

Step 9: Glycerate to 3-PGA : Finally, glycerate is transported to the chloroplast and phosphorylated by glycerate kinase (GLYK) to form 3-PGA , which can then re-enter the Calvin cycle.

dot

Caption: The core photorespiratory pathway highlighting the central role of glycolic acid.

Quantitative Data on Photorespiratory Intermediates and Enzymes

The concentration of photorespiratory intermediates and the kinetic properties of the involved enzymes are crucial for understanding the flux through the pathway. Below is a summary of available quantitative data.

Table 1: Typical Concentrations of Photorespiratory Intermediates in C3 Plants

| Metabolite | Typical Concentration Range (nmol/g FW) | Cellular Compartment(s) | Reference(s) |

| 2-Phosphoglycolate | 1 - 10 | Chloroplast | , |

| Glycolate | 10 - 100 | Chloroplast, Peroxisome | , |

| Glyoxylate | 1 - 5 | Peroxisome | , |

| Glycine | 100 - 1000 | Peroxisome, Mitochondrion | , |

| Serine | 200 - 2000 | Mitochondrion, Peroxisome | , |

| Hydroxypyruvate | 5 - 20 | Peroxisome | , |

| Glycerate | 50 - 200 | Peroxisome, Chloroplast | , |

Note: Concentrations can vary significantly depending on plant species, developmental stage, and environmental conditions such as light intensity, temperature, and CO2/O2 ratio.

Table 2: Kinetic Properties of Key Photorespiratory Enzymes

| Enzyme | Substrate | Km (µM) | Optimal pH | Reference(s) |

| PGLP | 2-Phosphoglycolate | 20 - 100 | 8.0 - 9.0 | |

| GOX | Glycolate | 200 - 500 | 7.8 - 8.5 | |

| GGT | Glyoxylate, Glutamate | 100 - 400 | 7.5 - 8.5 | |

| SGT | Glyoxylate, Serine | 100 - 500 | 7.0 - 7.5 | |

| GDC | Glycine | 1000 - 3000 | 7.0 - 8.0 | |

| SHMT | Glycine, Tetrahydrofolate | 200 - 1000 | 7.5 - 8.5 | |

| HPR | Hydroxypyruvate | 10 - 50 | 6.5 - 7.5 | |

| GLYK | Glycerate | 50 - 200 | 7.5 - 8.5 |

Note: Km values are approximate and can vary between species and with assay conditions.

Experimental Protocols for Studying Glycolic Acid in Photorespiration

A variety of experimental techniques are employed to investigate the role of glycolic acid and the broader photorespiratory pathway.

Quantification of Glycolic Acid and Other Photorespiratory Intermediates

Mass spectrometry-based methods are the gold standard for accurate quantification of photorespiratory metabolites.

Protocol: GC-MS Quantification of Glycolate, Glycine, and Serine

-

Plant Material and Quenching: Flash-freeze plant tissue (e.g., leaf discs) in liquid nitrogen to halt metabolic activity.

-

Extraction: Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

-

Derivatization: Evaporate the solvent and derivatize the dried extract to make the metabolites volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Data Analysis: Identify and quantify the metabolites by comparing their retention times and mass spectra to those of authentic standards. Use an internal standard for accurate quantification.

dot

Caption: Experimental workflow for the quantification of photorespiratory intermediates using GC-MS.

Enzyme Activity Assays

Measuring the activity of key enzymes like glycolate oxidase provides insights into the metabolic flux through the photorespiratory pathway.

Protocol: Glycolate Oxidase (GOX) Activity Assay

This assay is based on the measurement of H2O2 produced during the oxidation of glycolate.

-

Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer containing a protease inhibitor cocktail. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 8.0), a chromogenic substrate (e.g., o-dianisidine), and horseradish peroxidase (HRP).

-

Initiate Reaction: Add the protein extract to the reaction mixture and initiate the reaction by adding the substrate, glycolate.

-

Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 430 nm for the oxidation of o-dianisidine) over time using a spectrophotometer.

-

Calculate Activity: The rate of change in absorbance is proportional to the GOX activity. Calculate the specific activity relative to the total protein concentration in the extract.

Isotopic Labeling Studies

The use of stable isotopes, such as 13C and 18O, allows for the tracing of carbon and oxygen atoms through the photorespiratory pathway, providing a dynamic view of metabolic fluxes.

Protocol: 13CO2 Labeling to Trace Carbon Flow

-

Plant Acclimation: Acclimate the plant in a closed gas-exchange system with a defined atmosphere.

-

Labeling: Introduce 13CO2 into the system and allow the plant to photosynthesize for a specific period.

-

Sampling and Quenching: At various time points, rapidly sample and quench plant tissue in liquid nitrogen.

-

Metabolite Analysis: Extract and analyze the metabolites using LC-MS or GC-MS to determine the incorporation of 13C into glycolate and other photorespiratory intermediates.

-

Flux Analysis: Use the time-course data of 13C enrichment to model and calculate the metabolic flux through the photorespiratory pathway.

Signaling Role of Glycolic Acid and its Derivatives

Beyond its role as a metabolic intermediate, the photorespiratory pathway, and specifically the metabolism of glycolic acid, is emerging as a source of signaling molecules that can regulate plant growth, development, and stress responses.

Hydrogen Peroxide (H2O2) Signaling

The oxidation of glycolate by GOX in the peroxisome is a major source of cellular H2O2. H2O2 is a well-known signaling molecule involved in various processes, including:

-

Stomatal closure: H2O2 can trigger signaling cascades that lead to the closure of stomata, regulating gas exchange.

-

Programmed cell death (PCD): In response to stress, H2O2 can induce PCD to limit the spread of pathogens.

-

Defense gene expression: H2O2 can activate transcription factors that upregulate the expression of genes involved in plant defense.

Glycine and Serine as Signaling Molecules

Recent studies have suggested that the photorespiratory intermediates glycine and serine can act as signaling molecules that influence the expression of photorespiratory genes, indicating a feedback regulatory loop.

dot

Caption: Signaling pathways originating from the photorespiratory metabolism of glycolic acid.

Conclusion and Future Perspectives

Glycolic acid is undeniably at the core of the photorespiratory pathway in C3 plants. Its formation, transport, and enzymatic conversion are critical for salvaging carbon lost through the oxygenase activity of RuBisCO. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate this complex pathway.

Future research will likely focus on several key areas:

-

Engineering Photorespiration: A deeper understanding of the regulation of glycolic acid metabolism could lead to novel strategies for engineering more efficient photorespiratory bypasses, potentially boosting crop yields.

-

Signaling Networks: Elucidating the complete signaling networks initiated by photorespiratory intermediates like H2O2, glycine, and serine will provide new insights into how plants integrate metabolic status with growth and defense responses.

-

Environmental Responses: Investigating how the flux through the glycolate pathway is altered in response to various environmental stresses will be crucial for understanding plant acclimation and resilience in a changing climate.

By continuing to unravel the multifaceted role of glycolic acid in photorespiration, scientists can pave the way for innovative approaches in agriculture and plant biotechnology.

References

- 1. Photorespiration - how is it regulated and regulates overall plant metabolism? | Semantic Scholar [semanticscholar.org]

- 2. Metabolomics of related C3 and C4 Flaveria species indicate differences in the operation of photorespiration under fluctuating light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photorespiration: regulation and new insights on the potential role of persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Pervasive Presence of Glycolic Acid: A Technical Guide to its Natural Abundance and Analysis in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolic acid, the smallest of the α-hydroxy acids (AHAs), is a naturally occurring compound found across diverse biological systems, from plants to humans. While widely recognized for its applications in dermatology and the synthesis of biodegradable polymers, its endogenous roles and metabolic significance are of increasing interest in biomedical and pharmaceutical research. Understanding the baseline concentrations of glycolic acid in various biological matrices is crucial for elucidating its physiological and pathological functions, as well as for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural abundance of glycolic acid in biological samples, detailed experimental protocols for its quantification, and a visualization of its key metabolic pathways.

Data Presentation: Quantitative Abundance of Glycolic Acid

The following tables summarize the reported concentrations of glycolic acid in various human, animal, and plant-derived biological samples. These values serve as a reference for researchers investigating the modulation of glycolic acid levels in different physiological or pathological states.

Table 1: Glycolic Acid Abundance in Human Biological Samples

| Biological Matrix | Analyte | Concentration Range | Method of Analysis | Reference(s) |

| Urine (Adults) | Glycolic Acid | 24.4 - 63.7 mmol/mol creatinine | Colorimetric Assay, Mass Fragmentography | [1] |

| 0.29 - 0.91 mmol/day | Colorimetric Assay, Mass Fragmentography | [1] | ||

| 22.2 - 69.0 mg/day | Colorimetric Assay, Mass Fragmentography | [1] | ||

| ≤ 67 mmol/mol creatinine (Optimal) | Not Specified | [2][3] | ||

| Urine (Infants) | Glycolic Acid | < 85.0 mmol/mol creatinine (0-31 days) | Not Specified | |

| < 80.0 mmol/mol creatinine (1-5 months) | Not Specified | |||

| Plasma (Adults) | Glycolic Acid | 4.51 - 12.20 µmol/L | High-Performance Liquid Chromatography (HPLC) | |

| Skin (Explants) | Total Collagen | 5% - 10.1% increase after treatment with 8-25% glycolic acid | Not Specified |

Table 2: Glycolic Acid Abundance in Animal Biological Samples

| Biological Matrix | Animal Model | Concentration Range | Method of Analysis | Reference(s) |

| Liver Slices | Rat (Female) | Detectable (Metabolized to glyoxylic acid) | Not Specified | |

| Liver Slices | Rabbit (Female) | ~10-fold less than rats | Not Specified | |

| Serum/Urine | Canine, Feline | Detectable (Primarily as a metabolite of ethylene glycol) | Gas Chromatography/Mass Spectrometry (GC/MS) |

Table 3: Glycolic Acid Abundance in Plant Biological Samples

| Biological Matrix | Plant Species | Concentration Range | Method of Analysis | Reference(s) |

| Leaves | Tobacco (Nicotiana tabacum) | 0.4 - 1.0 µmol/g of leaf weight | Not Specified | |

| Leaves | Various | Detection limits of 0.119 ng | High-Performance Liquid Chromatography (HPLC) |

Experimental Protocols

Accurate quantification of glycolic acid is paramount for research in this field. Below are detailed methodologies for three common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Serum Samples

This method is suitable for the simultaneous determination of glycolic acid and its precursor, ethylene glycol.

Sample Preparation:

-

To 50 µL of serum, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing an internal standard like 1,3-propanediol).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the dried residue using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to create volatile derivatives of glycolic acid.

GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized glycolic acid and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples

This high-sensitivity method is ideal for quantifying low levels of glycolic acid in complex biological matrices.

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g., 13C2-glycolic acid) to precipitate proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity or equivalent.

-

Column: A reverse-phase C18 column suitable for polar compounds (e.g., Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate glycolic acid from other matrix components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, then re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6495).

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for glycolic acid and the internal standard.

Enzymatic Assay for Urine and Serum Samples

This colorimetric or fluorometric method offers a simpler and often more high-throughput alternative to chromatography-based assays.

Principle:

Glycolate oxidase catalyzes the oxidation of glycolic acid to glyoxylic acid and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product, which is proportional to the initial glycolic acid concentration.

Procedure (using a commercial kit as a basis):

-

Sample Preparation:

-

Urine: Centrifuge to remove any precipitate. Dilute samples as necessary with the provided assay buffer.

-

Serum/Plasma: Deproteinate samples using a 10 kDa spin column.

-

-

Standard Curve Preparation: Prepare a series of glycolic acid standards in the assay buffer.

-

Reaction Setup:

-

Add samples and standards to a 96-well plate.

-

Prepare a reaction mix containing glycolate oxidase, a peroxidase, and a suitable chromogenic or fluorogenic substrate.

-

Add the reaction mix to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement:

-

Colorimetric: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/589 nm).

-

-

Calculation: Determine the glycolic acid concentration in the samples by comparing their readings to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving glycolic acid and a typical experimental workflow for its analysis.

Conclusion

This technical guide provides a foundational understanding of the natural abundance of glycolic acid in various biological systems and offers detailed protocols for its accurate quantification. The presented data and methodologies are intended to support researchers and scientists in their investigations into the multifaceted roles of glycolic acid in health and disease. The visualization of its metabolic pathways further aids in contextualizing its biochemical significance. As research in this area continues to evolve, a thorough understanding of the baseline levels and analytical techniques for glycolic acid will remain indispensable for advancing our knowledge and developing innovative therapeutic strategies.

References

- 1. Glycolic acid in urine. A colorimetric method with values in normal adult controls and in patients with primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycolic Acid | Rupa Health [rupahealth.com]

- 3. Glycolic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

A Technical Guide to Glycolic Acid-d2 as a Metabolic Tracer in Disease Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide details the application of deuterated glycolic acid (glycolic acid-d2) as a stable isotope tracer to investigate metabolic pathways in disease models, with a primary focus on Primary Hyperoxaluria Type 1 (PH1). PH1 is an inherited metabolic disorder characterized by the overproduction of oxalate, for which glycolic acid is a direct precursor. Stable isotope tracing allows for the precise quantification of metabolic flux, providing critical insights into disease pathophysiology and the efficacy of therapeutic interventions.

While direct studies utilizing this compound are not widely published, this guide is based on established methodologies using the analogous stable isotope tracer, [1-¹³C]glycolate. The principles, protocols, and data interpretation are directly translatable to studies employing this compound.

Core Metabolic Pathway: Glycolate to Oxalate Conversion

In PH1, a deficiency in the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT) prevents the normal conversion of glyoxylate to glycine.[1] This leads to a buildup of glyoxylate, which is subsequently converted to oxalate. A major source of this glyoxylate is the oxidation of glycolate by the enzyme glycolate oxidase (GO).[2] This metabolic bottleneck makes the GO-mediated conversion of glycolate a key therapeutic target and a critical pathway to study.[2][3]

The following diagram illustrates this key metabolic pathway.

Caption: Metabolic conversion of glycolate to oxalate in hepatocytes.

Quantitative Analysis of Glycolate Flux

Stable isotope tracing with labeled glycolic acid allows for the precise measurement of its contribution to the production of downstream metabolites like oxalate. The data below, adapted from a study using [1-¹³C]glycolate, demonstrates the significant difference in glycolate metabolism between healthy individuals and PH1 patients.[4]

| Parameter | Healthy Controls (n=8) | Pyridoxine-Responsive PH1 Patients | Pyridoxine-Unresponsive PH1 Patients |

| Total Daily Oxalate Production (mmol/day) | 0.79 (± 0.15) | 1.46 (± 0.23) | 2.71 (± 0.54) |

| Contribution of Glycolate to Oxalate (%) | 1.3% (± 0.7) | 47.3% (± 12.8) | 47.3% (± 12.8) |

| Conversion of Glycolate to Glycine | Significant | Significant | Not Significant |

| Data presented as mean (± Standard Deviation). Adapted from Garrelfs et al., JASN, 2021. |

Experimental Protocols

This section outlines a representative protocol for an in-vivo metabolic tracing study using a labeled glycolic acid tracer in human subjects.

Subject Population

-

Disease Group: Patients diagnosed with Primary Hyperoxaluria Type 1. This group can be further stratified based on responsiveness to pyridoxine (Vitamin B6) treatment, which can enhance residual AGT enzyme activity in some patients.

-

Control Group: Age and gender-matched healthy volunteers.

Stable Isotope Infusion Protocol

The following workflow outlines the key steps of the clinical investigation.

Caption: Workflow for a stable isotope metabolic tracing study.

a. Tracer Administration: A primed-continuous intravenous infusion of the stable isotope tracer is performed to achieve steady-state plasma concentrations.

-

Example Infusion Rates (adapted from [¹³C]glycolate study):

-

Healthy Volunteers: 0.9 µmol/kg/hr for 6 hours.

-

PH1 Patients: 4.0 µmol/kg/hr for 6 hours.

-

-

Co-infusion: A labeled oxalate tracer (e.g., [U-¹³C₂]oxalate) is often co-infused to determine the total rate of appearance of oxalate.

b. Sample Collection:

-

Blood: Serial blood samples are collected at baseline and throughout the infusion period to measure plasma isotopic enrichment.

-

Urine: 24-hour urine collections are performed to quantify the excretion of labeled and unlabeled glycolate and oxalate.

Analytical Methodology: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the gold standard for quantifying the isotopic enrichment of small organic acids like glycolate and oxalate in biological fluids.

a. Sample Preparation:

-

Deproteinization: Plasma samples are treated to remove proteins.

-

Derivatization: Glycolate and oxalate are chemically modified (derivatized) to increase their volatility for gas chromatography.

-

Extraction: The derivatized analytes are extracted into an organic solvent.

b. Instrumentation and Analysis:

-

The prepared sample is injected into a gas chromatograph (GC) to separate the analytes.

-

The separated compounds enter a tandem mass spectrometer (MS/MS).

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to the unlabeled metabolite (e.g., glycolic acid) and its deuterated isotopologue (this compound).

c. Data Interpretation: By comparing the abundance of the labeled isotope to the unlabeled form, the rate of appearance (Ra) and the fractional contribution of the tracer to the product pool can be calculated using steady-state isotope dilution equations. This provides a direct measure of the metabolic flux through the pathway of interest.

Conclusion

Utilizing this compound as a metabolic tracer in disease models like Primary Hyperoxaluria offers a powerful method to dissect disease mechanisms and evaluate novel therapeutics. The protocols and data structures presented, based on analogous ¹³C-labeling studies, provide a robust framework for researchers. This approach allows for the direct quantification of the flux from glycolate to oxalate, providing invaluable data for understanding pathophysiology and accelerating the development of targeted treatments that inhibit this critical pathway.

References

- 1. Inhibition of Glycolate Oxidase With Dicer-substrate siRNA Reduces Calcium Oxalate Deposition in a Mouse Model of Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

A Technical Guide to the Physical and Chemical Distinctions Between Glycolic Acid and Glycolic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the physical and chemical properties of glycolic acid and its deuterated isotopologue, Glycolic acid-d2. Isotopic substitution of hydrogen with deuterium at the C2 position introduces subtle yet significant changes in the molecule's behavior, impacting its physical characteristics, spectral properties, and chemical reactivity. Understanding these differences is crucial for researchers in fields such as mechanistic enzymology, drug metabolism studies, and the development of deuterated drugs with potentially improved pharmacokinetic profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental concepts.

Introduction

Glycolic acid (hydroxyacetic acid) is the smallest α-hydroxy acid, playing a significant role in various biological processes and finding wide application in the cosmetic and polymer industries.[1] this compound, in which the two hydrogen atoms on the α-carbon are replaced with deuterium, serves as a valuable tool for investigating reaction mechanisms and metabolic pathways. The increased mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, which is the primary origin of the kinetic isotope effect (KIE) and other observed differences in physicochemical properties.

Physical Properties

The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can influence intermolecular interactions, leading to measurable differences in physical properties. While extensive experimental data for this compound is not as readily available as for its non-deuterated counterpart, the known values are summarized below.

Table 1: Comparison of Physical Properties

| Property | Glycolic Acid | This compound |

| Molecular Formula | C₂H₄O₃ | C₂H₂D₂O₃ |

| Molecular Weight ( g/mol ) | 76.05[2] | 78.06[3][] |

| Melting Point (°C) | 75 - 80[2] | 79 - 81 |

| Boiling Point (°C) | Decomposes above 100 | Not experimentally determined |

| Density (g/cm³) | 1.49 | Not experimentally determined |

| Acidity (pKa) | 3.83 | Not experimentally determined |

| Appearance | Colorless, odorless, hygroscopic crystalline solid | White to off-white solid |

| Solubility | Highly soluble in water, alcohols, acetone, acetic acid, and ethyl acetate | Soluble in DMSO (slightly), Methanol (slightly) |

Chemical Differences and the Kinetic Isotope Effect

The most significant chemical difference between glycolic acid and this compound arises from the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the C-D bonds are stronger and vibrate at a lower frequency than the C-H bonds in glycolic acid. Consequently, reactions that involve the cleavage of a C-H/D bond at the α-carbon will proceed more slowly for the deuterated compound.

A prominent example is the oxidation of glycolate to glyoxylate, a key step in photorespiration in plants and a metabolic pathway in other organisms. This reaction is catalyzed by the enzyme glycolate oxidase. Studies on plant glycolate oxidase have demonstrated a kinetic isotope effect when using deuterated glycolate as a substrate. This observation supports a mechanism where the cleavage of the C-H bond on the α-carbon is a rate-determining or partially rate-determining step. The KIE provides strong evidence for a hydride transfer mechanism in this enzymatic reaction.

Caption: Diagram illustrating the higher activation energy for C-D bond cleavage.

Spectroscopic Differences

The isotopic substitution in this compound leads to distinct differences in its spectroscopic signatures compared to glycolic acid.

Infrared (IR) Spectroscopy

In the IR spectrum, the most noticeable difference will be the position of the C-H stretching and bending vibrations. The C-H stretching vibrations in glycolic acid typically appear in the region of 2850-3000 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in this compound are expected to appear at a lower frequency, approximately in the 2100-2250 cm⁻¹ range. Similarly, C-H bending vibrations will also shift to lower wavenumbers upon deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the most apparent difference is the absence of the signal corresponding to the α-protons in this compound. The spectrum of glycolic acid shows a singlet for the two α-protons. In the spectrum of this compound, this signal is absent. The signal for the hydroxyl proton may still be present, depending on the solvent used.

In ¹³C NMR spectroscopy, the carbon atom attached to deuterium (the α-carbon) will exhibit a different splitting pattern and a slight upfield shift in its chemical shift due to the isotopic effect. The C-D coupling will result in a multiplet for the α-carbon signal, in contrast to the triplet (due to coupling with two protons) that might be observed for the α-carbon in glycolic acid under certain conditions.

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) that is two mass units higher than that of glycolic acid, reflecting the presence of two deuterium atoms. The fragmentation patterns may also differ, as the cleavage of C-D bonds requires more energy than C-H bonds, potentially altering the relative abundances of fragment ions.

Table 2: Comparison of Spectroscopic Data

| Spectroscopic Technique | Glycolic Acid | This compound |

| IR (cm⁻¹) | C-H stretch: ~2938 | C-D stretch: Expected ~2100-2250 |

| ¹H NMR (ppm) | Signal for α-protons | Absence of signal for α-deuterons |

| ¹³C NMR | Signal for α-carbon | Isotope shift and C-D coupling for α-carbon |

| Mass Spec (m/z) | Molecular Ion (M⁺): 76.02 | Molecular Ion (M⁺): 78.03 |

Metabolic Pathways and Isotopic Tracing

Glycolic acid is a key metabolite in several pathways, including photorespiration in plants and amino acid metabolism in other organisms. In humans, it is a precursor to oxalate. The deuteration of glycolic acid makes it an excellent tracer for metabolic studies. By using techniques like mass spectrometry or NMR, researchers can follow the fate of the deuterium-labeled molecule through various metabolic transformations.

The kinetic isotope effect discussed earlier has direct implications for its metabolism. Enzymatic reactions that involve the abstraction of a hydrogen atom from the α-carbon will be slower with this compound. This can lead to a buildup of the deuterated substrate and a decrease in the formation of downstream metabolites, providing valuable information about pathway fluxes and enzyme mechanisms.

Caption: Simplified metabolic pathway of glycolic acid oxidation.

Experimental Protocols

Synthesis of this compound

While several methods exist for the synthesis of glycolic acid, a common route for preparing this compound involves the hydrolysis of a deuterated precursor. One possible method is the reaction of formaldehyde-d2 with a cyanide source to form the corresponding cyanohydrin, followed by hydrolysis. Alternatively, exchange reactions under basic conditions using D₂O can be employed to replace the α-protons of glycolic acid or its esters with deuterium.

Determination of Physical Properties

-

Melting Point: Determined using a standard melting point apparatus where a small sample in a capillary tube is heated, and the temperature range of melting is observed.

-

Boiling Point: Can be determined by distillation or using a Thiele tube apparatus, noting the temperature at which the vapor pressure equals the atmospheric pressure. Due to decomposition, this is challenging for glycolic acid.

-

pKa: Determined by potentiometric titration, where a solution of the acid is titrated with a standard base, and the pH is monitored. The pKa is the pH at the half-equivalence point.

-

Density: Measured by determining the mass of a known volume of the substance using a pycnometer or a density meter.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A sample is placed in an IR spectrometer, and the absorption of infrared radiation is measured as a function of wavenumber.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei is measured.

-

Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Caption: A typical experimental workflow for comparative analysis.

Conclusion

The substitution of hydrogen with deuterium in glycolic acid to form this compound results in predictable and measurable differences in its physical and chemical properties. The most notable distinction is the kinetic isotope effect, which significantly impacts the rates of reactions involving C-H/D bond cleavage and provides a powerful tool for mechanistic and metabolic studies. The distinct spectroscopic signatures of this compound further enable its use as an isotopic tracer. This guide provides a foundational understanding of these differences, which is essential for researchers leveraging isotopic labeling in their scientific investigations. Further experimental determination of some physical properties of this compound would be beneficial to the scientific community.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are powerful tools in modern scientific research. Their unique properties, stemming from the increased mass of deuterium, are leveraged in fields ranging from mechanistic studies and NMR spectroscopy to the development of pharmaceuticals with improved metabolic profiles. However, the subtle isotopic change that imparts these advantages also necessitates a thorough understanding of their safe handling, storage, and disposal. This in-depth technical guide provides a comprehensive overview of the best practices for working with deuterated compounds, ensuring both the integrity of the materials and the safety of laboratory personnel.

General Safety and Handling Principles

While deuterium is a stable, non-radioactive isotope, deuterated compounds should be handled with the same care as their non-deuterated (protio) counterparts.[1] The primary safety considerations often mirror those of the parent compound, with the key difference arising from the kinetic isotope effect (KIE), which can alter metabolic pathways and, consequently, toxicity profiles.[2][3]

Core Tenets of Safe Handling:

-

Assume Equivalent Hazard: In the absence of specific toxicological data for a deuterated compound, assume its hazard profile is similar to its protio analog.

-

Consult Safety Data Sheets (SDS): Always review the SDS for both the deuterated compound and its non-deuterated form. The SDS provides critical information on physical and chemical properties, hazards, first-aid measures, and handling and storage recommendations.[4][5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, lab coats, and chemical-resistant gloves, is mandatory. For volatile compounds or when generating aerosols, work should be conducted in a certified chemical fume hood.

-

Prevent Hydrogen-Deuterium (H-D) Exchange: A primary concern when working with deuterated compounds is the potential for the deuterium label to be replaced by hydrogen from ambient moisture or protic solvents. This can compromise the isotopic purity of the material. Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial for many deuterated compounds, especially those with labile deuterium atoms (e.g., on heteroatoms like oxygen or nitrogen).

Physical and Chemical Property Considerations

The substitution of hydrogen with deuterium can lead to measurable differences in the physical properties of a compound. These variations are generally small but can be significant in certain applications.

Table 1: Comparison of Physical Properties for Common Deuterated Solvents and Their Protio Analogs

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Water | H₂O | 18.02 | 0 | 100 | 0.997 (at 25°C) |

| Heavy Water | D₂O | 20.03 | 3.82 | 101.4 | 1.104 (at 25°C) |

| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 | 0.876 (at 20°C) |

| Benzene-d₆ | C₆D₆ | 84.15 | 6.8 | 79.1 | 0.950 (at 25°C) |

| Chloroform | CHCl₃ | 119.38 | -63.5 | 61.2 | 1.489 (at 20°C) |

| Chloroform-d | CDCl₃ | 120.38 | -64 | 60.9 | 1.500 (at 25°C) |

| Acetone | (CH₃)₂CO | 58.08 | -94.9 | 56 | 0.791 (at 20°C) |

| Acetone-d₆ | (CD₃)₂CO | 64.12 | -94 | 56 | 0.872 (at 25°C) |

| Dimethyl Sulfoxide | (CH₃)₂SO | 78.13 | 18.5 | 189 | 1.100 (at 20°C) |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 84.17 | 20.2 | 189 | 1.190 (at 25°C) |

| Methanol | CH₃OH | 32.04 | -97.6 | 64.7 | 0.792 (at 20°C) |

| Methanol-d₄ | CD₃OD | 36.07 | -98 | 65.1 | 0.888 (at 20°C) |

Data compiled from various sources. Note that values can vary slightly depending on the source and measurement conditions.

Toxicity and Biological Effects

The toxicological profile of a deuterated compound is often similar to its non-deuterated analog. However, the kinetic isotope effect can influence the rate of metabolism, potentially leading to altered toxicity. Deuteration at a site of metabolic oxidation can slow down the metabolic process, which may reduce the formation of toxic metabolites and decrease overall toxicity. Conversely, if a metabolic pathway is blocked, the compound may be shunted to a different metabolic route, which could potentially lead to the formation of new, more toxic metabolites.

Table 2: Summary of Acute Toxicity Data for Selected Deuterated Compounds

| Compound | CAS Number | Route | Species | LD50 |

| Benzene-d₆ | 1076-43-3 | Oral | Rat | > 2000 mg/kg |

| Dermal | Rabbit | > 8260 mg/kg | ||

| Methanol-d₄ | 811-98-3 | Oral | Rat | 5628 mg/kg (non-deuterated) |

| Dermal | Rabbit | 15800 mg/kg (non-deuterated) | ||

| Dimethyl Sulfoxide-d₆ | 2206-27-1 | Oral | Rat | 14500 mg/kg |

| Dermal | Rat | 40000 mg/kg | ||

| Acetone-d₆ | 666-52-4 | Oral | Rat | 5800 mg/kg (non-deuterated) |

| Dermal | Rabbit | 20000 mg/kg (non-deuterated) | ||

| Tetrahydrofuran-d₈ | 1693-74-9 | Oral | Rat | 1650 mg/kg (non-deuterated) |

| Inhalation | Rat | 21000 ppm (3 h) (non-deuterated) |

Note: Specific LD50 values for all deuterated compounds are not always available. In such cases, the data for the non-deuterated analog is provided as a reference point. It is crucial to handle all compounds with care, assuming a similar hazard profile to the parent compound.

Storage and Stability

Proper storage is paramount to maintaining the isotopic and chemical integrity of deuterated compounds. The primary factors to control are temperature, light, and exposure to moisture and air.

General Storage Recommendations:

-

Temperature: Many deuterated compounds benefit from refrigerated or frozen storage to minimize degradation. Always refer to the manufacturer's recommendations. For long-term storage of solids, -20°C is common.

-

Light: Light-sensitive compounds should be stored in amber vials or other light-blocking containers to prevent photodecomposition.

-